molecular formula C20H25N3O4S B2982609 N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide CAS No. 1091400-78-0

N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide

Cat. No.: B2982609
CAS No.: 1091400-78-0
M. Wt: 403.5
InChI Key: IVRMMMAADLEXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule incorporates multiple pharmacophores, including a sulfonamide and a benzamide, which are functional groups prevalent in many biologically active compounds . Sulfonamides are a well-known class of compounds with a wide range of therapeutic applications, and the N-acylsulfonamide motif is often used as a carboxylic acid bioisostere in medicinal chemistry to optimize the physicochemical properties of drug candidates . Similarly, the propionamide derivative moiety is a structure of high interest in neuroscience research, as such scaffolds are found in compounds investigated for their receptor binding activity . This combination of features makes this chemical a valuable intermediate for researchers exploring new ligands for various biological targets. The compound is provided as a high-purity material strictly for laboratory research applications. It is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-4-19(24)23-17-9-7-16(8-10-17)20(25)21-11-12-22-28(26,27)18-13-14(2)5-6-15(18)3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRMMMAADLEXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The initial step may include the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylenediamine to form the sulfonamide intermediate. This intermediate is then coupled with 4-propionamidobenzamide under specific reaction conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain consistency and efficiency. The reaction conditions would be optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles like ammonia or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Amides or other substituted sulfonamides.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or antimicrobial properties.

  • Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: Its unique properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit certain enzymes involved in inflammatory responses or microbial growth.

Comparison with Similar Compounds

  • N-(2-(2,4-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide

  • N-(2-(2,6-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide

  • N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide

Uniqueness: N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

Overview of N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide

This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a sulfonamide moiety, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C20H25N3O4S
  • Molecular Weight : 403.5 g/mol
  • Functional Groups : The compound features a sulfonamide group, an amide group, and aromatic rings, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.

  • Mechanism : Sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), leading to bacterial growth inhibition.

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. The amide and sulfonamide functionalities may contribute to modulating inflammatory pathways.

  • Case Study : In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines in macrophage cultures.

Anticancer Potential

Some sulfonamide derivatives have shown promise in cancer research. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

  • Research Findings : A study involving structurally similar compounds indicated that they could inhibit cell proliferation in certain cancer cell lines, suggesting a potential pathway for therapeutic development.

Table of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis and inhibition of proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.